n,n-Diethylcyclohex-2-en-1-amine
Description
Properties
CAS No. |
73124-11-5 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
N,N-diethylcyclohex-2-en-1-amine |
InChI |
InChI=1S/C10H19N/c1-3-11(4-2)10-8-6-5-7-9-10/h6,8,10H,3-5,7,9H2,1-2H3 |
InChI Key |
NHPLRFBWGDLKLD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1CCCC=C1 |
Origin of Product |
United States |
Chemical Reactivity and Transformative Potentials of N,n Diethylcyclohex 2 En 1 Amine
Electrophilic Reactions of the Enamine Moiety
Enamines are known to be excellent nucleophiles, with the α-carbon of the double bond being the primary site of reactivity towards electrophiles. This reactivity stems from the delocalization of the nitrogen lone pair into the π-system of the double bond. It is anticipated that N,N-Diethylcyclohex-2-en-1-amine would undergo electrophilic substitution at the C3 position. Common electrophilic reactions for enamines include alkylation and acylation. The reaction proceeds through the formation of a more stable iminium salt intermediate, which is then typically hydrolyzed to yield the corresponding α-substituted ketone.
Table 1: Postulated Electrophilic Reactions of this compound
| Reaction Type | Electrophile | Postulated Product (after hydrolysis) |
| Alkylation | Alkyl halide (e.g., CH₃I) | 3-Methylcyclohexanone |
| Acylation | Acyl halide (e.g., CH₃COCl) | 3-Acetylcyclohexanone |
Note: These are projected reactions based on general enamine reactivity and have not been experimentally confirmed for this compound in the reviewed literature.
Nucleophilic Reactivity Stemming from the Amine Functionality
The tertiary amine functionality in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. This site could potentially react with strong electrophiles or act as a Brønsted-Lowry base. For instance, it could be protonated by strong acids to form an ammonium (B1175870) salt. Furthermore, reactions such as N-dealkylation or N-oxide formation are theoretically possible under specific oxidative conditions, though no such studies have been found for this specific compound.
Cycloaddition Reactions (e.g., Diels-Alder) Involving the Dienyl Structure
The endocyclic double bond of the cyclohexene (B86901) ring in this compound could potentially participate in cycloaddition reactions. As an electron-rich alkene due to the nitrogen substituent, it could act as a dienophile in inverse-electron-demand Diels-Alder reactions with electron-deficient dienes. Conversely, the enamine could also be part of a diene system, although this is less common for simple cyclohexenylamines. Other cycloadditions, such as [2+2] cycloadditions with ketenes or other electron-deficient alkenes, are also a possibility for enamines. The specific reactivity and stereochemical outcomes for this compound in such reactions remain uninvestigated.
Regioselective and Stereoselective Functionalization of the Cyclohexene Ring System
The regioselectivity of electrophilic attack on enamines derived from cyclic ketones is generally directed to the α-carbon. In the case of this compound, this would be the C3 position. Stereoselective functionalization would be influenced by the conformation of the cyclohexene ring and the steric hindrance posed by the N,N-diethyl group. For instance, the approach of an electrophile could be directed to the face of the double bond opposite to the bulky diethylamino group. However, without experimental data, any discussion on the preferred stereochemical outcome is purely theoretical.
Reaction Mechanisms and Kinetic Studies
Detailed mechanistic and kinetic studies on the reactions of this compound are absent from the current body of scientific literature. Such studies would be crucial to understanding the transition states, reaction intermediates, and rate-determining steps of its various potential transformations. Isotope labeling studies, computational modeling, and detailed kinetic analysis would be required to elucidate these aspects.
N,n Diethylcyclohex 2 En 1 Amine As a Versatile Synthetic Intermediate
Role in the Construction of Complex Organic Architectures
The inherent reactivity of the enamine and the allylic double bond in N,N-Diethylcyclohex-2-en-1-amine makes it a powerful tool for the synthesis of intricate molecular frameworks.
The enamine functionality of this compound is a key reactive site for the construction of various nitrogen-containing heterocyclic compounds. Enamines are known to participate in annulation reactions to form fused ring systems. For instance, the reaction of heterocyclic enamines with o-halobenzoyl chlorides, in the presence of a base, can lead to the formation of fused quinolin-4-one derivatives. umich.edu This strategy involves an initial C-acylation of the enamine followed by an intramolecular cyclization. While a direct example with this compound is not explicitly detailed in the provided literature, the general reactivity pattern of enamines suggests its potential in similar transformations for creating polycyclic structures.
Furthermore, enamines are well-established precursors for the synthesis of various heterocycles such as pyridines, pyrimidines, and pyrroles through condensation and cycloaddition reactions. researchgate.netrsc.org The specific reaction pathways and resulting heterocyclic systems would depend on the chosen reaction partner and conditions.
The alkene moiety in this compound provides a handle for introducing a variety of functional groups onto the cyclohexane (B81311) ring, leading to highly functionalized derivatives. Standard alkene functionalization reactions can be employed to this end.
For example, epoxidation of the double bond would yield an epoxide. This epoxide can then undergo ring-opening reactions with various nucleophiles to introduce substituents at the 2- and 3-positions of the cyclohexane ring.
Similarly, dihydroxylation of the alkene would produce a diol, adding two hydroxyl groups to the cyclohexane backbone. These hydroxyl groups can be further manipulated or used to influence the stereochemistry of subsequent reactions.
Another potential functionalization method is hydroboration-oxidation . This reaction would lead to the anti-Markovnikov addition of a hydroxyl group to the double bond, providing a different regioisomer compared to direct hydration.
These functionalization strategies allow for the creation of a library of substituted cyclohexane derivatives, which can serve as intermediates for more complex targets.
Application in Tandem and Cascade Reaction Sequences
A prime example of this is the tandem Michael addition-enamine formation reaction. The reaction of a 2-(enoyl)cyclohexan-1-one with a primary amine can afford hexahydroquinolin-4(1H)-ones in high yields at room temperature. cornell.edu This transformation proceeds through an initial Michael addition of the amine to the enone, followed by an intramolecular condensation to form the heterocyclic ring. While this example uses a primary amine, the principle can be extended to utilize the enamine reactivity of this compound in similar cascade processes. For instance, a Michael acceptor could react with the enamine, followed by an intramolecular cyclization to construct complex polycyclic systems.
Utilization as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis
A significant application of this compound lies in the field of asymmetric synthesis, where it can be transformed into chiral molecules that either act as auxiliaries to control the stereochemistry of a reaction or as ligands for enantioselective metal catalysts.
The synthesis of chiral 1,2-diamines is of great interest as they are core components of many successful chiral ligands and organocatalysts. researchgate.net A plausible synthetic route to chiral N,N-Diethylcyclohexane-1,2-diamines can be envisioned starting from this compound.
This transformation would begin with a stereoselective functionalization of the carbon-carbon double bond. For example, an asymmetric dihydroxylation would introduce two hydroxyl groups with a defined stereochemistry. These hydroxyl groups can then be converted into amino groups through a two-step process involving mesylation followed by nucleophilic substitution with an amine or through other established methods for converting vicinal diols to diamines. Alternatively, asymmetric epoxidation followed by regioselective ring-opening with an amine nucleophile could also provide access to the desired chiral amino alcohol precursor, which can then be converted to the diamine. The resulting N,N-Diethylcyclohexane-1,2-diamine would be a chiral molecule with defined stereocenters at the 1 and 2 positions of the cyclohexane ring.
Chiral 1,2-diaminocyclohexane derivatives are privileged scaffolds for the development of ligands for a wide array of enantioselective catalytic transformations. umich.edunih.gov The chiral N,N-Diethylcyclohexane-1,2-diamine, synthesized as described above, can be used as a precursor to a variety of ligand systems.
These diamines can be further modified, for example, by condensation with aldehydes or carboxylic acids to create multidentate ligands. umich.edu These ligands can then be complexed with various transition metals, such as manganese, rhodium, or copper, to generate chiral catalysts.
These chiral catalysts have shown significant success in various asymmetric reactions. A prominent example is the asymmetric hydrogenation of ketones, where chiral ligands based on the 1,2-diaminocyclohexane framework have been used to achieve high yields and enantioselectivities. umich.edunih.gov
Below is a table summarizing the performance of representative chiral ligands derived from 1,2-diaminocyclohexane in the asymmetric hydrogenation of acetophenone.
Table 1: Performance of Chiral 1,2-Diaminocyclohexane-Derived Ligands in Asymmetric Hydrogenation of Acetophenone
| Catalyst System (Metal/Ligand) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|
| Mn(I) / (R,R)-PNNP Ligand | 98 | 85 | umich.edunih.gov |
| Mn(I) / (R,R)-SNNS Ligand | 6 | 42 | umich.edu |
Data presented is for illustrative purposes based on similar ligand systems.
The data indicates that the structure of the ligand plays a crucial role in the efficiency and stereoselectivity of the catalytic process. umich.edu The development of new ligand systems derived from N,N-Diethylcyclohexane-1,2-diamine holds promise for advancing the field of enantioselective catalysis.
Spectroscopic Characterization and Advanced Structure Elucidation of N,n Diethylcyclohex 2 En 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.
Application of 1D NMR Techniques (e.g., ¹H-NMR, ¹³C-NMR)
One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental in defining the basic structure of N,N-diethylcyclohex-2-en-1-amine.
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The olefinic protons on the cyclohexene (B86901) ring (at positions 2 and 3) would likely appear in the downfield region, typically between 5.5 and 6.0 ppm, due to the deshielding effect of the double bond. The proton at position 1, being adjacent to the nitrogen atom, would also show a characteristic chemical shift. The methylene protons of the two ethyl groups attached to the nitrogen would present as a quartet, while the methyl protons would appear as a triplet, a pattern indicative of an ethyl group. The remaining methylene protons on the cyclohexene ring would produce more complex signals in the aliphatic region of the spectrum.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. The two olefinic carbons (C-2 and C-3) would have characteristic chemical shifts in the range of 120-140 ppm. The carbon atom bonded to the nitrogen (C-1) would also have a distinct chemical shift. The methylene carbons of the ethyl groups and the saturated carbons of the cyclohexene ring would appear in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | 3.0 - 3.5 | 55 - 65 |
| 2 | 5.5 - 6.0 | 125 - 135 |
| 3 | 5.5 - 6.0 | 125 - 135 |
| 4 | 1.8 - 2.2 | 25 - 35 |
| 5 | 1.5 - 1.9 | 20 - 30 |
| 6 | 1.8 - 2.2 | 25 - 35 |
| N-CH₂ | 2.4 - 2.8 (quartet) | 40 - 50 |
| N-CH₂-CH₃ | 1.0 - 1.3 (triplet) | 10 - 15 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Advanced 2D NMR Experiments for Connectivity and Stereochemical Analysis (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR experiments are instrumental in establishing the precise connectivity of atoms and the stereochemistry of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be observed between the olefinic protons and the neighboring allylic protons, as well as among the protons of the ethyl groups and the protons on the cyclohexene ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the unambiguous assignment of the proton and carbon signals for each CH, CH₂, and CH₃ group in this compound.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns. For this compound (C₁₀H₁₉N), the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight (approximately 153.27 g/mol ). Due to the presence of a nitrogen atom, this molecular ion peak would have an odd nominal mass, consistent with the nitrogen rule.
The fragmentation of this compound under electron ionization would likely proceed through characteristic pathways for amines and cyclic alkenes. A common fragmentation for amines is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. In this case, the loss of an ethyl radical (•CH₂CH₃) would lead to a stable iminium ion, which would be observed as a prominent peak in the mass spectrum. Another potential fragmentation pathway is the retro-Diels-Alder reaction of the cyclohexene ring, which would result in the cleavage of the ring into two smaller fragments.
Interactive Data Table: Expected Mass Spectrometry Fragments
| m/z Value | Possible Fragment |
| 153 | [C₁₀H₁₉N]⁺ (Molecular Ion) |
| 138 | [M - CH₃]⁺ |
| 124 | [M - C₂H₅]⁺ |
| 84 | Fragment from retro-Diels-Alder |
| 69 | Fragment from retro-Diels-Alder |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A C=C stretching vibration for the double bond in the cyclohexene ring would typically appear in the region of 1640-1680 cm⁻¹. The C-N stretching vibration of the diethylamino group would be observed in the range of 1000-1250 cm⁻¹. Additionally, the spectrum would show C-H stretching vibrations for the sp²-hybridized carbons of the double bond (typically above 3000 cm⁻¹) and the sp³-hybridized carbons of the ring and the ethyl groups (typically below 3000 cm⁻¹).
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination (where applicable for chiral forms)
If this compound is synthesized in a chiral, enantiomerically pure form, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) would be essential for determining its absolute configuration. The carbon atom at position 1 of the cyclohexene ring is a stereocenter. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be compared with theoretically calculated spectra for the (R) and (S) enantiomers to determine the absolute configuration of the synthesized compound.
Computational and Theoretical Studies on N,n Diethylcyclohex 2 En 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For a molecule like N,N-diethylcyclohex-2-en-1-amine, these calculations can provide a wealth of information about its structure, stability, and reactivity.
Electronic Structure and Bonding Analysis
An analysis of the electronic structure of this compound would reveal the distribution of electrons within the molecule and the nature of the chemical bonds. Techniques such as Molecular Orbital (MO) theory would be utilized to describe the energy levels of the molecular orbitals and how they are formed from the atomic orbitals of the constituent atoms. This analysis would identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in predicting the molecule's reactivity. The energy gap between the HOMO and LUMO would provide insights into the molecule's kinetic stability and its electronic excitation properties.
Natural Bond Orbital (NBO) analysis would also be a valuable tool. This method would allow for the investigation of charge distribution, hybridization of atoms, and the delocalization of electron density through hyperconjugative interactions within the cyclohexene (B86901) ring and between the ring and the diethylamino substituent.
Conformational Analysis of the Cyclohexene Ring and Diethylamino Group
The cyclohexene ring in this compound can adopt several conformations, such as the half-chair and the boat conformation. Computational methods can be used to determine the relative energies of these conformers and the energy barriers for their interconversion. This analysis is critical for understanding the three-dimensional shape of the molecule and how its conformation influences its properties and reactivity.
Furthermore, the orientation of the diethylamino group relative to the cyclohexene ring is also subject to conformational variations. The rotation around the C-N bond would be studied to identify the most stable arrangement of the ethyl groups. This analysis would consider steric hindrance and electronic effects to predict the preferred conformation of the diethylamino substituent.
Investigation of Reaction Mechanisms and Transition State Energetics
Density Functional Theory (DFT) methods are powerful tools for investigating the mechanisms of chemical reactions. For this compound, DFT calculations could be employed to study its reactivity in various chemical transformations. For instance, the mechanism of its synthesis, such as the allylic amination of cyclohexene, could be elucidated.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical calculations provide detailed information about specific conformations, molecular dynamics (MD) simulations can explore the conformational landscape of this compound over time. By simulating the motion of the atoms in the molecule, MD simulations can provide a more dynamic picture of its flexibility and the accessibility of different conformational states.
These simulations would reveal the time-averaged distribution of conformations and the frequencies of transitions between them. This information is particularly useful for understanding how the molecule behaves in a solution or at a finite temperature, providing a more realistic representation of its dynamic nature than static quantum chemical calculations alone.
Cheminformatics Approaches in Molecular Design and Reactivity Prediction
Cheminformatics tools can be used to predict the physicochemical properties and reactivity of this compound based on its chemical structure. By leveraging databases of known compounds and their properties, these methods can estimate parameters such as boiling point, solubility, and logP.
In the context of reactivity prediction, cheminformatics approaches can identify potential sites of reaction and predict the likely outcomes of reactions with different reagents. These predictions are based on the analysis of the molecule's structural features and electronic properties, such as the presence of the double bond and the basic nitrogen atom. It is important to note that these predictions would be focused on chemical reactivity and not on biological activity or Quantitative Structure-Activity Relationship (QSAR) studies, in line with the specified scope.
Investigation of Derivatives and Analogs of N,n Diethylcyclohex 2 En 1 Amine
Systematic Structural Modifications of the Diethylamino Moiety
Systematic modification of the N,N-diethylamino group on the cyclohexene (B86901) scaffold involves replacing the ethyl groups with other alkyl or functionalized substituents. These changes can significantly impact the steric and electronic environment around the nitrogen atom, thereby influencing the compound's reactivity, basicity, and coordinating ability.
A general approach to creating a library of such analogs is the N,N'-dialkylation of the parent diamine, (1R,2R)-cyclohexane-1,2-diamine. sci-hub.se This method can be adapted for the synthesis of various N,N-disubstituted cyclohexenamines. While direct modification of N,N-diethylcyclohex-2-en-1-amine is one route, a more common synthetic strategy involves starting with cyclohexanone (B45756) or a related precursor and introducing the desired amine functionality.
Research into related N,N'-dialkylated cyclohexane-1,2-diamines has demonstrated the synthesis of a series of derivatives where the alkyl groups are varied. sci-hub.se These synthetic approaches often involve reductive amination or direct alkylation of the precursor amine. The principles derived from these syntheses are directly applicable to the generation of this compound analogs with modified amino groups. For instance, replacing the diethyl groups with smaller dimethyl groups reduces steric hindrance, which can affect reaction kinetics, as seen in comparisons of related diamine systems. Conversely, introducing larger or more complex alkyl chains can introduce specific steric bulk or additional functional sites.
Synthesis and Reactivity of Substituted Cyclohexene Ring Analogs
Modifications to the cyclohexene ring introduce another layer of structural diversity. The synthesis of analogs with substituents on the carbocyclic frame allows for the investigation of how these changes affect the reactivity of the allylic amine system.
One synthetic route to access substituted cyclohexene structures starts from (E)-2-arylidene-3-cyclohexenones. These precursors can react with primary amines in a catalyst- and additive-free process that proceeds through an imine condensation followed by an isoaromatization to yield N-substituted anilines. This demonstrates a method for constructing a new aromatic ring from a cyclohexene derivative, highlighting the reactivity of the ring system.
The reactivity of highly substituted cyclohexenes has also been explored in the context of allylic amination. A method utilizing photoredox catalysis in conjunction with copper(II) mediation enables the C-H allylic amination of sterically hindered olefins, including various substituted cyclohexenes. This reaction proceeds by generating an alkene radical cation, which can then undergo C-H functionalization. The efficiency and outcome of such reactions are sensitive to the substitution pattern on the cyclohexene ring. For example, the protocol is effective for cyclohexenes with tertiary substituents at the 1-position, but reactivity can be lower for other ring sizes like cyclopentene.
Comparative Studies with Related Cyclohexenamines (e.g., N,N-Dimethylcyclohex-2-en-1-amine)
Comparing this compound with its close analog, N,N-dimethylcyclohex-2-en-1-amine, reveals the impact of subtle changes in the alkyl substituents on the amine's properties. The primary difference lies in the steric bulk of the N-alkyl groups. The ethyl groups in the diethyl derivative create a more sterically hindered environment around the nitrogen atom compared to the methyl groups in the dimethyl analog.
This difference in steric hindrance can influence the kinetics and thermodynamics of reactions involving the nitrogen atom, such as its ability to act as a nucleophile or a ligand in coordination complexes. In related aromatic diamine systems, it has been noted that dimethyl groups introduce less steric hindrance than diethyl groups, which can lead to faster reaction kinetics in electrophilic substitutions. A similar principle would apply to these cyclohexenamine analogs.
Below is a comparison of some computed physical properties of the two compounds.
| Property | This compound | N,N-Dimethylcyclohex-2-en-1-amine |
| Molecular Formula | C₁₀H₁₉N | C₈H₁₅N |
| Molecular Weight | 153.27 g/mol | 125.21 g/mol |
| CAS Number | 73124-11-5 | 66950-33-2 |
| IUPAC Name | This compound | N,N-dimethylcyclohex-2-en-1-amine |
This data is compiled from publicly available chemical databases.
Examination of Related Diamine Derivatives (e.g., N1,N1-Diethylcyclohexane-1,2-diamine and N,N'-Dimethylcyclohexane-1,2-diamine) in Catalysis
The saturated cyclohexane (B81311) diamine framework, particularly the chiral trans-1,2-diamine scaffold, is a cornerstone in the field of asymmetric catalysis. researchgate.net Derivatives such as N,N'-dimethylcyclohexane-1,2-diamine and its diethyl counterpart are widely used as chiral ligands for transition metals and as organocatalysts. sci-hub.seresearchgate.net These compounds are valued for their ability to create a well-defined chiral environment around a catalytic center, enabling high levels of stereocontrol in chemical reactions.
(1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine is a prominent chiral amine that serves as a precursor for numerous diamine-based ligands and catalysts. researchgate.net It possesses C₂ symmetry, and its cyclohexane ring typically adopts a chair conformation with the amino groups in equatorial positions. researchgate.net This well-defined stereochemistry is crucial for its application in asymmetric synthesis. researchgate.net
These diamine ligands have been successfully employed in a variety of catalytic transformations:
Copper-Catalyzed Reactions : trans-N,N'-Dimethylcyclohexane-1,2-diamine serves as a ligand in copper-catalyzed C-N coupling reactions, such as the synthesis of N-aryl amines from aryl iodides/bromides. sigmaaldrich.com
Manganese-Catalyzed Hydrogenation : Chiral tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane are effective in the manganese(I)-catalyzed asymmetric hydrogenation of ketones, affording chiral alcohols with good enantioselectivity. nih.govrsc.org
Organocatalysis : Bifunctional organocatalysts built on the (1R,2R)-cyclohexane-1,2-diamine scaffold are used in reactions like the Michael addition. mdpi.comresearchgate.net
A series of N,N'-dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine, including the diethyl version, have been synthesized and applied as organocatalysts and as chiral ligands for Meerwein–Ponndorf–Verley reductions and Henry reactions. sci-hub.se The performance of these catalysts is influenced by the nature of the N-alkyl groups, demonstrating the importance of systematic structural modification.
The table below summarizes the application of a catalyst system derived from a chiral cyclohexane-1,2-diamine in an asymmetric reaction.
| Catalyst System | Reaction | Substrate | Product Yield | Enantiomeric Ratio (e.r.) |
| (1R,2R)-N,N'-Dialkyl-diamine / Ti(OiPr)₄ | Aldol Reaction | Methyl phenylglyoxylate | 98% | 87.5:12.5 |
Data adapted from a study on N,N'-dialkylated cyclohexane-1,2-diamines as asymmetric ligands. sci-hub.se
Sustainable Aspects and Green Chemistry in N,n Diethylcyclohex 2 En 1 Amine Research
Atom Economy and Reaction Efficiency Considerations
Atom economy is a core metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org An ideal reaction has 100% atom economy, meaning no atoms are wasted as byproducts. pnas.org
For the synthesis of N,N-diethylcyclohex-2-en-1-amine from cyclohexanone (B45756) and diethylamine (B46881), the balanced chemical equation is:
C₆H₁₀O (Cyclohexanone) + (C₂H₅)₂NH (Diethylamine) → C₁₀H₁₉N (this compound) + H₂O (Water)
The calculation for the theoretical atom economy of this reaction is shown below.
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Cyclohexanone | C₆H₁₀O | 98.14 |
| Diethylamine | (C₂H₅)₂NH | 73.14 |
| This compound | C₁₀H₁₉N | 153.27 |
| Water | H₂O | 18.02 |
Atom Economy (%) = (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100
Atom Economy (%) = (153.27 / (98.14 + 73.14)) x 100 ≈ 89.4%
Other metrics, such as Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI), provide a more holistic view by including all materials used in the process. rsc.orgresearchgate.net RME considers the yield and stoichiometry of reactants, while PMI quantifies the total mass input (raw materials, solvents, catalyst) relative to the mass of the final product. researchgate.netmdpi.com A high PMI value indicates significant waste generation. Optimizing reaction conditions to use catalytic amounts of reagents instead of stoichiometric ones and minimizing solvent use are key strategies to improve these metrics. nih.gov
Development of Environmentally Benign Synthetic Routes
Modern synthetic strategies aim to replace classical methods that often rely on stoichiometric reagents and hazardous materials with more sustainable catalytic alternatives. rsc.org For the synthesis of allylic amines and enamines, several greener routes are being explored, which could be adapted for this compound.
Transition Metal-Catalyzed Allylic Amination: One powerful method is the transition metal-catalyzed allylic amination. This approach can form the C-N bond directly by activating an allylic C-H bond or by substituting an allylic alcohol. acs.orgrsc.org For instance, palladium(II)-catalyzed allylic C-H amination allows for the cross-coupling of olefins with secondary amines to furnish tertiary allylic amines with high selectivity. nih.gov A hypothetical route for this compound could involve the direct amination of cyclohexene (B86901) with diethylamine using a palladium catalyst. This would be highly atom-economical, avoiding the use of a ketone precursor and the subsequent dehydration step.
Biocatalysis: Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of sustainability, including mild reaction conditions (ambient temperature and pressure in aqueous media), high selectivity, and reduced waste. nih.govacs.org Transaminases (TAs) have been successfully employed for the synthesis of chiral amines from ketones. nih.gov While typically used for producing primary amines, engineered transaminases or other enzyme classes like imine reductases (IREDs) could potentially be developed for the reductive amination of cyclohexanone with diethylamine. nih.govacs.org An enzymatic route could offer excellent chemo- and stereoselectivity under environmentally friendly conditions. researchgate.netresearchgate.net
One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple reaction steps are performed in a single vessel ("one-pot") reduces the need for intermediate purification steps, minimizing solvent waste and energy consumption. mdpi.com A nickel-catalyzed multicomponent coupling of alkenes, aldehydes, and amides has been developed for the synthesis of allylic amines, showcasing a sophisticated approach to building molecular complexity efficiently. rsc.org Such strategies could inspire novel, convergent routes to this compound and its derivatives.
Catalyst Design for Enhanced Sustainability
The choice and design of the catalyst are central to developing sustainable synthetic methods. An ideal green catalyst is highly active, selective, stable, recoverable, and reusable, and is composed of non-toxic, earth-abundant materials. nih.gov
Heterogeneous Catalysts: For the traditional enamine synthesis, solid acid catalysts can replace homogeneous acid catalysts like p-toluenesulfonic acid. Heterogeneous catalysts, such as zeolites, clays, or sulfonic acid-functionalized resins, can be easily separated from the reaction mixture by filtration and potentially reused, simplifying product purification and reducing waste. nih.gov
Organocatalysis: Organocatalysts are small, metal-free organic molecules that can catalyze reactions with high efficiency and enantioselectivity. rsc.org For enamine formation, acidic organocatalysts can be employed. The development of immobilized organocatalysts on solid supports allows for their application in continuous flow reactors, enhancing scalability and catalyst recyclability. rsc.org
Advanced Transition Metal Catalysts: Research in transition metal catalysis focuses on replacing precious metals like palladium and rhodium with more abundant and less toxic metals such as iron, copper, and nickel. researchgate.netresearchgate.net For allylic amination reactions, significant progress has been made in developing catalysts based on these 3d metals. researchgate.net Furthermore, ligand design plays a crucial role in catalyst performance, influencing activity, selectivity, and stability. Bidentate phosphine (B1218219) ligands, for example, have been shown to be effective in palladium-catalyzed oxidative amination of olefins. organic-chemistry.org
Solvent System Optimization for Reduced Environmental Impact
Solvents account for a significant portion of the mass and energy consumption in chemical processes and are a major source of volatile organic compound (VOC) emissions. nih.gov Green chemistry encourages the reduction or replacement of hazardous solvents. nih.gov
The traditional synthesis of enamines often uses solvents like toluene (B28343) or benzene (B151609) to facilitate the removal of water via azeotropic distillation (e.g., using a Dean-Stark apparatus). valpo.edu These are toxic and environmentally harmful solvents.
Alternative Solvents: Several greener alternatives are available:
Water: Performing reactions in water is highly desirable from an environmental perspective. Although the reactants may have low solubility, techniques such as the use of phase-transfer catalysts or surfactants can facilitate the reaction. researchgate.net
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are non-volatile and have high thermal stability. They can act as both solvent and catalyst in some reactions. Their properties can be tuned by modifying the cation and anion, but concerns about their toxicity and biodegradability require careful consideration. researchgate.netresearchgate.net
Solvent-Free Conditions: The most sustainable option is to eliminate the solvent entirely. researchgate.net Solvent-free, or neat, reactions can be promoted by grinding solid reactants together or by microwave irradiation, which can accelerate reaction rates and reduce energy consumption. nih.gov
The table below summarizes potential solvent systems and their green chemistry implications for the synthesis of this compound.
| Solvent System | Advantages | Disadvantages | Sustainability Impact |
| Toluene | Effective water removal via azeotrope | Toxic, Volatile Organic Compound (VOC) | High |
| Water | Non-toxic, inexpensive, non-flammable | Low reactant solubility, difficult water removal | Low (if effective) |
| Ionic Liquids | Non-volatile, recyclable, can be catalytic | Potential toxicity, high cost, viscosity | Medium |
| Solvent-Free | No solvent waste, high concentration | Potential for high viscosity, heat transfer issues | Very Low |
By systematically applying the principles of green chemistry, significant progress can be made in rendering the synthesis of this compound and related compounds more sustainable. The focus on atom economy, development of catalytic and environmentally benign routes, design of recyclable catalysts, and optimization of solvent systems are all crucial aspects of this endeavor.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
